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molecular formula C9H10BrFO2 B8570153 2-Bromo-4-fluoro-1-(methoxymethoxymethyl)benzene

2-Bromo-4-fluoro-1-(methoxymethoxymethyl)benzene

Cat. No. B8570153
M. Wt: 249.08 g/mol
InChI Key: ALJWIUYVYZYOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106031B2

Procedure details

This compound was made from 18m in the same manner as compound 19b: 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.95 (s, 2H), 7.29 (td, J=9.0, 2.7 Hz, 1H), 7.41-7.46 (m, 2H), 9.29 (s, 1H); ESI-MS m/z 151 (M−H)−; HPLC purity 100%; Anal (C7H6BFO2) C, H.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][O:10]COC.FC1C=CC2[B:22](O)[O:21]CC=2C=1>>[F:8][C:6]1[CH:5]=[CH:4][C:3]2[CH2:9][O:10][B:22]([OH:21])[C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)COCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(COB2O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC2=C(COB2O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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